|
NAME
|
1034
|
|
Name
|
|
|
Quantity
|
0.133 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC(=O)Oc2ccc1ccccc1c2
|
|
Name
|
|
|
Quantity
|
0 mmol
|
|
Type
|
reactant
|
|
Smiles
|
OB(O)c2ccc1ccccc1c2
|
|
Name
|
dcypf
|
|
Quantity
|
0.003325 mmol
|
|
Type
|
reagent
|
|
Smiles
|
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
c4ccc3cc(c2ccc1ccccc1c2)ccc3c4
|
| Type | Value | Analysis |
|---|---|---|
| YIELD | 73 |
|
Type
|
CUSTOM
|
|
Details
|
isolated yield
|
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |